Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate
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Overview
Description
Scientific Research Applications
Renewable PET Production and Catalysis
In the context of renewable PET (Polyethylene Terephthalate) production, catalysts like silica molecular sieves containing Lewis acid centers are employed in reactions involving ethylene and renewable furans to produce biobased terephthalic acid precursors. This process highlights a sustainable route to PET, bypassing petroleum-based precursors and reducing environmental impact (Pacheco et al., 2015).
Nonlinear Optical (NLO) Materials
Derivatives of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate show significant promise as nonlinear optical (NLO) materials. Through density functional theory (DFT) and time-dependent (TD)-DFT methods, these compounds exhibit substantial first and second hyperpolarizabilities, suggesting their potential in NLO applications. The enhanced NLO properties, including improved transparency and nonlinearity trade-offs, are attributed to effective charge transfer within the molecules, which can be further optimized by substituting stronger electron donors (Kiven et al., 2023).
Glycosidase Inhibition
Research into glycosidase inhibitory activities of certain furan-2-carboxamido derivatives has identified these compounds as selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase. These findings suggest potential applications in therapeutic areas where modulation of glycosidase activity is beneficial, offering new leads for drug development (Moreno‐Vargas et al., 2003).
Polymer Science
In polymer science, amorphous copolymers incorporating derivatives related to Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate have been studied for their cooperative orientation and relaxation behaviors. Such studies contribute to understanding the dynamics of polymer systems and can inform the design of new materials with tailored properties (Buffeteau et al., 1996).
Crystal Structure and Material Design
Investigations into the crystal structures of related compounds, such as Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provide insight into the roles of hydrogen bonding and molecular packing in the solid state. These studies are crucial for material design, influencing properties like solubility, stability, and reactivity, which are vital for pharmaceutical and material science applications (Yeong et al., 2018).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of Action
The interaction of the compound with its targets could involve various mechanisms, such as competitive inhibition, allosteric modulation, or intercalation into DNA, depending on the nature of the target .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as solubility and stability. These properties, in turn, would influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could range from altered cellular metabolism to changes in gene expression .
Action Environment
Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could denature the compound, reducing its efficacy .
Properties
IUPAC Name |
ethyl 4-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-3-29-21(25)13-4-6-14(7-5-13)22-20(24)19-11-10-18(30-19)16-9-8-15(28-2)12-17(16)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXZDXWSQYBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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